molecular formula C19H19N3O2 B610064 PFI-3

PFI-3

Cat. No.: B610064
M. Wt: 321.4 g/mol
InChI Key: INAICWLVUAKEPB-QSTFCLMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PFI-3 is a selective inhibitor of bromodomains within the SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2) and SMARCA4. These proteins are catalytic ATPases in the SWI/SNF chromatin-remodeling complex, which plays a crucial role in gene regulation, stem cell maintenance, and lineage specification .

Mechanism of Action

Target of Action

PFI-3 primarily targets the bromodomains of the SWI/SNF chromatin remodeler, specifically the SMARCA2, SMARCA4, and Polybromo 1 (PBRM1) subunits . These targets play a crucial role in DNA repair and chromatin remodeling .

Mode of Action

This compound binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, effectively blocking their chromatin binding . This results in the dissociation of the corresponding SWI/SNF proteins from chromatin . The compound displays high specificity for these targets, showing 30-fold selectivity over other sub-family branches .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA damage response (DDR) pathway . By inhibiting the SWI/SNF chromatin remodeler, this compound disrupts the normal function of the DDR pathway, leading to defects in double-strand break (DSB) repair and aberrations in damage checkpoints .

Pharmacokinetics

It’s known that this compound is soluble in dmso and ethanol, suggesting good bioavailability

Result of Action

The inhibition of SWI/SNF by this compound leads to an increase in cell death, primarily via necrosis and senescence . It has been observed that this compound sensitizes several human cancer cell lines to DNA damage induced by chemotherapeutic drugs such as doxorubicin . This activity occurs only for the cancer cells that require SWI/SNF for DNA repair .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, such as doxorubicin . Additionally, the compound’s stability may be affected by pH levels . .

Preparation Methods

Synthetic Routes and Reaction Conditions

PFI-3 is synthesized through a multi-step process involving the formation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification steps, and ensuring the consistency of the final product. The use of automated reactors and advanced analytical techniques helps in achieving large-scale production .

Chemical Reactions Analysis

Types of Reactions

PFI-3 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .

Scientific Research Applications

PFI-3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PFI-3

This compound is unique in its high selectivity for the bromodomains of SMARCA2 and SMARCA4, making it a valuable tool for studying the specific roles of these proteins in chromatin remodeling and gene regulation. Unlike other bromodomain inhibitors, this compound has shown minimal off-target effects, enhancing its utility in both research and potential therapeutic applications .

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-[(1R,4R)-5-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-17-6-2-1-5-16(17)18(24)8-10-21-12-15-11-14(21)13-22(15)19-7-3-4-9-20-19/h1-10,14-15,23H,11-13H2/b10-8+/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAICWLVUAKEPB-QSTFCLMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CN2C3=CC=CC=N3)C=CC(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN([C@H]1CN2C3=CC=CC=N3)/C=C/C(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.